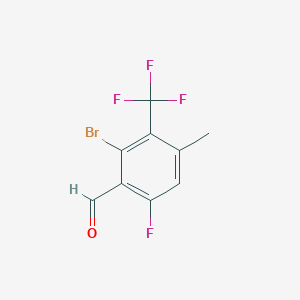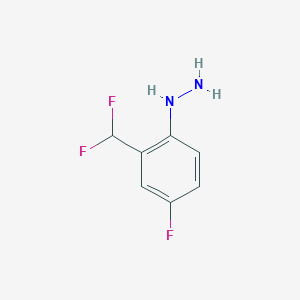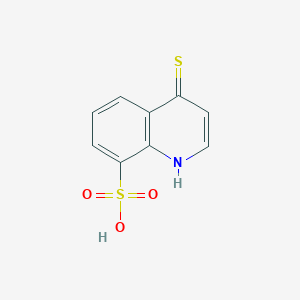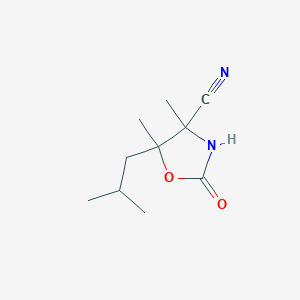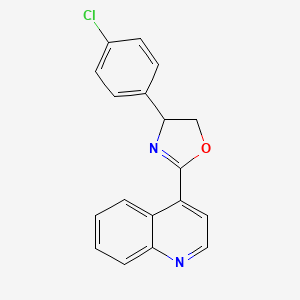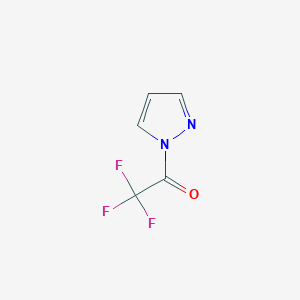
2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone is a chemical compound with the molecular formula C5H3F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone typically involves the reaction of pyrazole with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction can be summarized as follows:
[ \text{Pyrazole} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(1H-pyrazol-1-yl)ethanol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone
- 1-Trifluoroacetyl piperidine
Uniqueness
2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone is unique due to the specific positioning of the trifluoromethyl group and the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H3F3N2O |
|---|---|
Molecular Weight |
164.09 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-3-1-2-9-10/h1-3H |
InChI Key |
INDDUZGKAYXNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


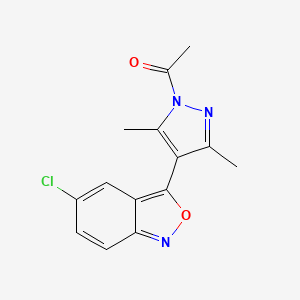
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)

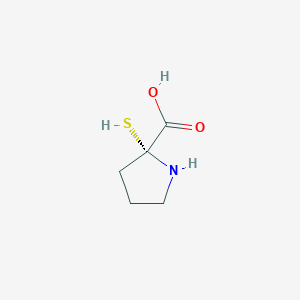
![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)

